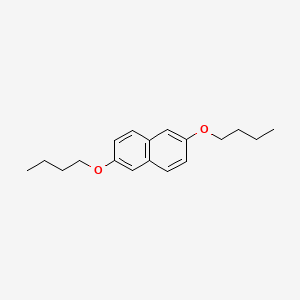
2,6-Dibutoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 2,6-dibutoxy- is an organic compound derived from naphthalene, a bicyclic aromatic hydrocarbon This compound features two butoxy groups attached to the 2 and 6 positions of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene, 2,6-dibutoxy- typically involves the alkylation of 2,6-dihydroxynaphthalene with butyl halides. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution of hydroxyl groups with butoxy groups. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dimethylformamide, for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of Naphthalene, 2,6-dibutoxy- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The product is typically purified through recrystallization or column chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Naphthalene, 2,6-dibutoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Naphthalene, 2,6-dibutoxy- has several scientific research applications, including:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for field-effect transistors and photovoltaic devices.
Materials Science: Incorporated into polymers to enhance their thermal and mechanical properties.
Chemical Sensors: Utilized in the development of sensors for detecting various analytes due to its unique electronic properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Naphthalene, 2,6-dibutoxy- involves its interaction with molecular targets through its aromatic and butoxy groups. These interactions can influence the electronic properties of the compound, making it suitable for applications in organic electronics and sensors. The pathways involved include electron transfer and conjugation with other molecules, which can modulate the compound’s reactivity and stability.
Comparison with Similar Compounds
Naphthalene, 2,6-dihydroxy-: A precursor to Naphthalene, 2,6-dibutoxy-, featuring hydroxyl groups instead of butoxy groups.
Naphthalene, 2,6-dimethoxy-: Similar structure with methoxy groups instead of butoxy groups.
Naphthalene, 2,6-dipropoxy-: Similar structure with propoxy groups instead of butoxy groups.
Uniqueness: Naphthalene, 2,6-dibutoxy- is unique due to the presence of butoxy groups, which provide distinct electronic and steric properties compared to other alkoxy derivatives. These properties make it particularly suitable for applications in organic electronics and materials science, where specific electronic characteristics are required.
Properties
CAS No. |
101891-90-1 |
|---|---|
Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2,6-dibutoxynaphthalene |
InChI |
InChI=1S/C18H24O2/c1-3-5-11-19-17-9-7-16-14-18(20-12-6-4-2)10-8-15(16)13-17/h7-10,13-14H,3-6,11-12H2,1-2H3 |
InChI Key |
RKDOUCYBKSQOTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C=C(C=C2)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Benzyloxy)phenyl]-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081435.png)
![2,5-Dichloro-N-(7-oxo-4-phenylamino-7H-benzo[e]perimidin-6-yl)benzamide](/img/structure/B14081441.png)


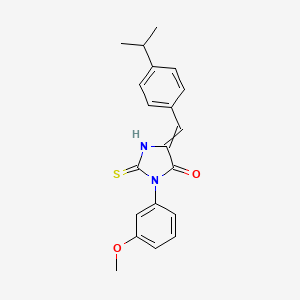
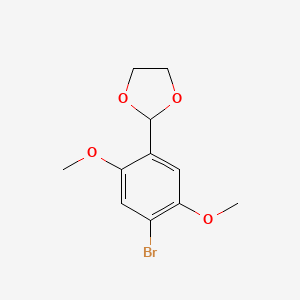
![8,16-Diazapentacyclo[7.7.4.0^{1,9}.0^{2,7}.0^{10,15}]icosa-2,4,6,10(15),11,13-hexaene](/img/structure/B14081478.png)
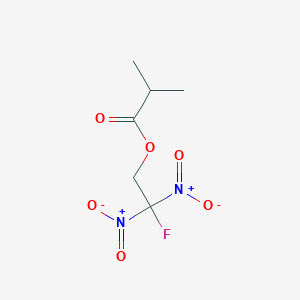
![1-(4-Fluorophenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081491.png)
![2-Fluoro-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}pyridine](/img/structure/B14081495.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(furan-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081510.png)
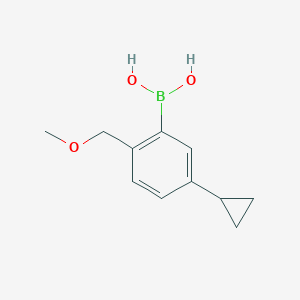
![5,7-Dichloro-1-(3-methoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081519.png)

